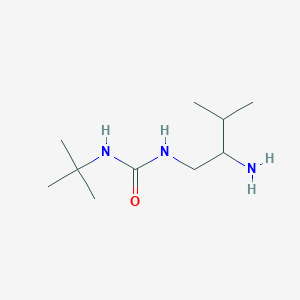![molecular formula C6H7N5 B13530870 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound containing nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
科学研究应用
Chemistry: In chemistry, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs). It has been evaluated for its anti-proliferative activities against human breast cancer cells and human gastric cancer cells . Additionally, it has been studied for its potential to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
相似化合物的比较
5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: This derivative has a chlorine atom and a cyclopropyl group attached, which can alter its biological activity.
Uniqueness: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which contribute to its potent kinase inhibitory activity. Its ability to induce apoptosis in cancer cells through specific molecular pathways sets it apart from other similar compounds.
属性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H7N5/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H4,7,8,10,11) |
InChI 键 |
ISSMDAFGDCTNDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1N=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)





![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)





![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
